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molecular formula C11H11FO2S B8348140 2-Ethynyl-1-fluoro-4-(propylsulfonyl)benzene

2-Ethynyl-1-fluoro-4-(propylsulfonyl)benzene

Cat. No. B8348140
M. Wt: 226.27 g/mol
InChI Key: DFBWWNRYGDUJAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
C#Cc1cc(Cl)ccc1OC(C(=O)[O-])C(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCCS(=O)(=O)c1ccc(F)c(C#C[Si](C)(C)C)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:1]([CH:2]([O:3][c:4]1[cH:5][cH:6][c:7]([Cl:8])[cH:9][c:10]1[C:11]#[CH:12])[C:13]([O-:14])=[O:15])([CH3:16])([CH3:17])[CH3:18].[F:19][c:20]1[c:21]([C:32]#[C:33][Si:34]([CH3:35])([CH3:36])[CH3:37])[cH:22][c:23]([S:26](=[O:27])(=[O:28])[CH2:29][CH2:30][CH3:31])[cH:24][cH:25]1>>[F:19][c:20]1[c:21]([C:32]#[CH:33])[cH:22][c:23]([S:26](=[O:27])(=[O:28])[CH2:29][CH2:30][CH3:31])[cH:24][cH:25]1

Inputs

Step One
Name
C#Cc1cc(Cl)ccc1OC(C(=O)[O-])C(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C#Cc1cc(Cl)ccc1OC(C(=O)[O-])C(C)(C)C
Name
CCCS(=O)(=O)c1ccc(F)c(C#C[Si](C)(C)C)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCCS(=O)(=O)c1ccc(F)c(C#C[Si](C)(C)C)c1

Outcomes

Product
Name
Type
product
Smiles
C#Cc1cc(S(=O)(=O)CCC)ccc1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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